Glyoxal

説明

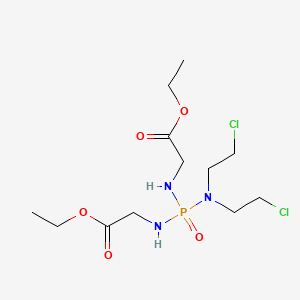

Structure

3D Structure

特性

IUPAC Name |

oxaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAOMBKQFMDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O2, Array | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glyoxal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glyoxal | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-42-6 | |

| Record name | Ethanedial, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025364 | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame. | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

428 °F (NTP, 1992), 428 °F, >100 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid | |

CAS No. |

107-22-2, 40094-65-3, 63986-13-0 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedial, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40094-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedial, trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50NP6JJ975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Glyoxal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of glyoxal for laboratory applications. It includes detailed experimental protocols, comparative data on various methods, and process visualizations to facilitate understanding and implementation. This compound is a critical building block in organic synthesis, particularly in the preparation of heterocyclic compounds, and serves as a valuable cross-linking agent in polymer chemistry and drug delivery systems.[1][2][3] Its utility in pharmaceutical and drug development is notable, where it is used in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and antiviral agents.

I. Synthesis of this compound

The selection of a synthetic route for this compound in a laboratory setting depends on the available starting materials, desired scale, and required purity. The most common laboratory-scale methods involve the oxidation of acetaldehyde or ethylene glycol.

Oxidation of Acetaldehyde

The oxidation of acetaldehyde is a well-established method for producing this compound. Nitric acid and selenious acid are the most commonly employed oxidizing agents for this transformation.

The liquid-phase oxidation of acetaldehyde with nitric acid is a widely used industrial and laboratory method. The reaction is typically initiated by nitrous acid and produces this compound along with by-products such as acetic acid, glyoxylic acid, and formic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a stirred reaction vessel with a cooling system, a dropping funnel, and an off-gas scrubber.

-

Initial Charge: Charge the reaction vessel with a mixture of 50% aqueous acetaldehyde and 40% nitric acid. The molar ratio of acetaldehyde to nitric acid should be approximately 2.5:1.

-

Initiation: To initiate the reaction, add a small amount of sodium nitrite.

-

Reaction Conditions: Maintain the reaction temperature at approximately 40°C with continuous stirring. The reaction is exothermic and requires cooling to control the temperature.

-

Addition of Reactants: Continuously add acetaldehyde and nitric acid to the reactor while maintaining the temperature.

-

Reaction Time: The reaction time is typically around 3 hours per reactor volume in a continuous setup.

-

Work-up: After the reaction is complete, remove any excess acetaldehyde. The resulting aqueous solution will contain this compound, along with organic acid impurities.

Logical Relationship for Acetaldehyde Oxidation:

Caption: Oxidation of acetaldehyde with nitric acid.

Oxidation of acetaldehyde with selenious acid is a more selective method, offering higher yields of this compound compared to nitric acid oxidation.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Dissolve selenium dioxide in water to form selenious acid. Add this solution to a solution of acetaldehyde in a suitable solvent like dioxane.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of elemental selenium.

-

Work-up: After the reaction is complete, cool the mixture and separate the precipitated selenium by decantation or filtration. The resulting solution contains this compound.

Oxidation of Ethylene Glycol

The gas-phase oxidation of ethylene glycol over a silver or copper catalyst is a common industrial method that can be adapted for laboratory use. This process can produce a 40% aqueous solution of this compound directly.

Experimental Protocol:

-

Catalyst Preparation: Prepare a silver or copper-based catalyst, which can be in the form of spirals or supported on a carrier.

-

Reaction Setup: A tube furnace reactor is required for this gas-phase reaction. The catalyst is packed into the reactor tube.

-

Vaporization: A mixture of aqueous ethylene glycol (e.g., 40%) is vaporized and mixed with a carrier gas (e.g., air-nitrogen mixture).

-

Reaction Conditions: The vaporized mixture is passed through the heated catalyst bed. Reaction temperatures can range from 300°C to 670°C.

-

Product Collection: The product gas stream is cooled, and the this compound is condensed into an aqueous solution. This crude solution often contains impurities like formaldehyde, glycolaldehyde, and formic acid.

Quantitative Data Summary for this compound Synthesis:

| Synthesis Method | Oxidizing Agent/Catalyst | Temperature | Yield | Key Impurities | Reference |

| Acetaldehyde Oxidation | Nitric Acid | ~40°C | ~70% | Acetic acid, Glyoxylic acid, Formic acid | |

| Acetaldehyde Oxidation | Selenious Acid/Selenium Dioxide | Reflux | 60-84% | - | |

| Ethylene Glycol Oxidation | Silver or Copper Catalyst | 300-670°C | 70-80% | Formaldehyde, Glycolaldehyde, Formic acid |

II. Purification of this compound

Crude this compound solutions, typically 40% in water, contain various impurities that may need to be removed depending on the intended application. Common purification techniques include distillation, ion-exchange chromatography, and solvent extraction.

Distillation

Fractional distillation can be used to separate this compound from more volatile or less volatile impurities. However, anhydrous this compound is unstable and polymerizes readily, making direct distillation challenging. A common approach is to prepare anhydrous this compound by heating solid this compound hydrate with a dehydrating agent like phosphorus pentoxide and condensing the vapors.

Experimental Protocol for Anhydrous this compound Preparation:

-

Setup: In a fume hood, place solid this compound hydrate and phosphorus pentoxide in a distillation flask.

-

Heating: Gently heat the mixture.

-

Condensation: The evolving green this compound vapor is condensed in a cold trap to yield yellow crystals of anhydrous this compound.

Azeotropic distillation with an entrainer like benzene can facilitate the removal of water from aqueous this compound solutions.

Ion-Exchange Chromatography

Ion-exchange chromatography is effective for removing acidic impurities from crude this compound solutions. Weakly basic anion exchangers are particularly suitable for removing carboxylic acids.

Experimental Protocol for Deionization:

-

Resin Preparation: Select a suitable mixed-bed or specific anion exchange resin.

-

Procedure:

-

Mix the 40% aqueous this compound solution with the ion-exchange resin (e.g., 2.5 g of resin for 25 ml of this compound solution).

-

Stir the mixture at room temperature for about 30 minutes.

-

Separate the deionized this compound solution from the resin beads by decantation or filtration.

-

Monitor the pH of the this compound solution and repeat the process until a pH of >5.5 is achieved.

-

Solvent Extraction

Liquid-liquid extraction can be employed to remove specific impurities. For instance, isooctanol as an extraction agent with xylene as a diluent can selectively remove formaldehyde from aqueous this compound solutions. Another method involves using a high molecular weight tertiary amine in an organic solvent to extract acidic impurities in a continuous countercurrent process.

General Purification Workflow:

Caption: General workflow for this compound purification.

III. Analysis and Characterization

The purity of this compound and the presence of impurities can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful method for the simultaneous analysis of this compound and its common by-products.

HPLC Analysis Protocol:

-

Column: An Aminex HPX-87H column is suitable for separating this compound from organic acids and other aldehydes.

-

Mobile Phase: A typical mobile phase is 0.01N sulfuric acid.

-

Flow Rate: A flow rate of 0.8 mL/min is commonly used.

-

Temperature: The column is typically maintained at 65°C.

-

Detector: A refractive index detector (RID) is often employed for detection.

-

Sample Preparation: The aqueous this compound sample is diluted with the mobile phase before injection.

This method allows for the quantification of this compound, acetaldehyde, acetic acid, formic acid, glyoxylic acid, and other potential impurities in the reaction mixture.

IV. Safety Precautions

This compound is a reactive chemical and should be handled with appropriate safety measures. It is an irritant and a suspected mutagen. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Anhydrous this compound can polymerize rapidly and may be explosive in air. Commercially available 40% aqueous solutions are more stable but should be stored at a constant temperature to prevent precipitation.

This guide provides a foundation for the laboratory synthesis and purification of this compound. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific needs and available equipment.

References

An In-depth Technical Guide to the Glyoxal Cross-Linking Mechanism with Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal, the smallest dialdehyde, is a highly reactive molecule implicated in a variety of biological and chemical processes. Endogenously, it is formed as a byproduct of lipid peroxidation and glucose metabolism, and its levels are often elevated in pathological conditions such as diabetes and neurodegenerative diseases. Exogenously, it is found in certain foods and beverages as a product of the Maillard reaction.[1][2] The high reactivity of this compound stems from its two adjacent aldehyde groups, which readily react with nucleophilic functional groups on biomolecules, particularly proteins.

This technical guide provides a comprehensive overview of the this compound cross-linking mechanism with proteins. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical process, its biological implications, and the experimental methodologies used to study it.

The Core Mechanism of this compound-Protein Cross-Linking

The fundamental reaction of this compound with proteins involves the non-enzymatic formation of covalent adducts and cross-links, primarily with the side chains of arginine and lysine residues.[2][3] This process, a form of protein glycation, contributes to the formation of Advanced Glycation End-products (AGEs), which are associated with protein aggregation, loss of function, and the progression of various diseases.

Reaction with Arginine Residues

Arginine is a primary target for this compound. The reaction proceeds through the formation of a stable five-membered dihydroxyimidazolidine ring adduct.[4] This initial reaction is reversible, but subsequent dehydration leads to the formation of stable, irreversible cross-links.

Reaction with Lysine Residues

The ε-amino group of lysine residues also reacts with this compound, though the kinetics can be influenced by factors such as pH and the presence of other nucleophiles. The reaction initiates with the formation of a Schiff base, which can then undergo further reactions to form various cross-linked structures.

Major this compound-Derived Cross-Links:

-

This compound-lysine dimer (GOLD): A lysine-lysine cross-link.

-

This compound-lysine amide (GOLA): Another form of lysine-lysine cross-link.

-

This compound-lysine amidine (GLA): A novel amidine cross-link structure.

-

This compound-derived lysine-arginine cross-link (GODIC): A cross-link formed between a lysine and an arginine residue.

Quantitative Data on this compound-Protein Interactions

The following tables summarize quantitative data from various studies on the reaction of this compound with amino acids and proteins.

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Relative Reactivity | Conditions | Reference |

| Arginine | High | Mild pH, 25°C | |

| Lysine | Moderate to High | pH dependent | |

| Cysteine | Moderate | Mild pH, 25°C |

Table 2: Formation of this compound-Derived Cross-Links in Bovine Serum Albumin (BSA)

| Cross-Link | Yield (mmol/mol Arg) | Incubation Conditions | Reference |

| GODIC | 13.0 ± 0.32 | 50 g/L BSA, 2 mM this compound, pH 7.4, 37°C, 7 days |

Table 3: Bivalent this compound Modifications in Ribonuclease A

| Modification | Concentration (mmol/mol of phenylalanine) | Incubation Conditions | Reference |

| This compound-lysine dimer (GOLD) | 2.86 ± 0.04 | Ribonuclease A with this compound | |

| This compound-lysine amide (GOLA) | 5.6 ± 0.1 | Ribonuclease A with this compound |

Experimental Protocols

Protocol 1: In Vitro this compound-Protein Cross-Linking Assay

This protocol outlines a general procedure for the in vitro cross-linking of a purified protein with this compound.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

-

This compound solution (e.g., 40% aqueous solution)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain or silver stain

Procedure:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-2 mg/mL.

-

Cross-Linking Reaction:

-

Add this compound solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 24-72 hours). The incubation time can be varied to study the kinetics of cross-linking.

-

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and consume the excess this compound.

-

Sample Preparation for Analysis:

-

Take an aliquot of the quenched reaction mixture and add an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes.

-

-

Analysis by SDS-PAGE:

-

Load the prepared samples onto a polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Cross-linked proteins will appear as higher molecular weight bands compared to the non-cross-linked control.

-

Protocol 2: Analysis of this compound-Induced Cross-Links by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of this compound-induced modifications and cross-links in a protein sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

This compound-cross-linked protein sample (from Protocol 1)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Protein Denaturation and Reduction:

-

To the protein sample, add urea to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

-

Alkylation:

-

Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.

-

-

Enzymatic Digestion:

-

Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile.

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to identify the amino acid sequences and the sites of this compound modification and cross-linking.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the protein sequence to identify the cross-linked peptides and the specific residues involved.

-

Visualizations

This compound-Protein Cross-Linking Mechanism

Caption: Reaction of this compound with arginine and lysine residues.

Experimental Workflow for Studying this compound-Protein Cross-Linking

Caption: A typical workflow for this compound cross-linking experiments.

AGE-RAGE Signaling Pathway

Caption: The AGE-RAGE signaling pathway activated by this compound-derived AGEs.

References

- 1. Mechanism of protein modification by this compound and glycolaldehyde, reactive intermediates of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The reactions of phenylthis compound and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biochemical Reactivity of Glyoxal with Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal, the simplest dialdehyde, is an endogenous metabolite and a widely distributed environmental compound. Its high reactivity towards biological macromolecules, particularly nucleic acids, has significant implications for cellular function, mutagenesis, and the development of age-related diseases and cancer. This technical guide provides a comprehensive overview of the biochemical reactivity of this compound with DNA and RNA, focusing on the core chemical reactions, the resulting adducts and cross-links, and the analytical methodologies used to study these interactions. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Reactivity of this compound with Nucleic Acid Bases

This compound readily reacts with the nucleophilic centers in nucleic acid bases, primarily targeting guanine, but also reacting with adenine and cytosine. The initial reactions involve the formation of covalent adducts, which can then lead to more complex structures, including intra- and inter-strand cross-links.

Reaction with Guanine

The most well-characterized reaction of this compound with nucleic acids is its interaction with guanine residues. This reaction proceeds through the nucleophilic attack of the N1 and N2 positions of guanine on the two carbonyl carbons of this compound, resulting in the formation of a stable, cyclic this compound-deoxyguanosine adduct, commonly referred to as dG+.[1] This tricyclic adduct, 3-(2'-deoxy-β-D-erythro-pentofuranosyl)-5,6,7-trihydro-6,7-dihydroxyimidazo[1,2-a]purine-9-one, is the major product of the reaction.[2][3] The reaction is pH-dependent, with increased reactivity observed at physiological and slightly alkaline pH.[1]

Caption: Reaction of this compound with deoxyguanosine to form the cyclic dG+ adduct.

Reactions with Adenine and Cytosine

This compound also reacts with deoxyadenosine and deoxycytidine, although these reactions are generally less efficient than the reaction with deoxyguanosine. The reaction with deoxyadenosine can result in the formation of an N6-(hydroxyacetyl)-2'-deoxyadenosine adduct.[2] In its reaction with deoxycytidine under neutral conditions, this compound can form 5-hydroxyacetyl pyrimidine derivatives. Furthermore, this compound treatment can lead to the deamination of deoxycytidine to deoxyuridine.

Formation of DNA Cross-Links

A significant consequence of this compound's reactivity is the formation of DNA cross-links, which can be highly cytotoxic and mutagenic. These cross-links can occur between different nucleobases, both on the same strand (intrastrand) and on opposite strands (interstrand). The characterized cross-linked products include dG-gx-dC, dG-gx-dG, and dG-gx-dA. The formation of these cross-links is a critical aspect of this compound-induced DNA damage.

Caption: this compound-induced DNA damage pathway leading to cross-link formation.

Quantitative Data on this compound-Nucleic Acid Interactions

The following tables summarize key quantitative data related to the reactivity of this compound with nucleic acids.

Table 1: Kinetic and Stability Data for this compound-Deoxyguanosine Adduct (dG+)

| Parameter | Value | Conditions | Reference |

| Rate of formation (k) | 5.3 min⁻¹ mol⁻¹ | pH 7.3 | |

| Hydrolysis equilibrium constant (K) | 1.36 x 10⁻⁴ mol/L | pH-independent | |

| Half-life (t₁/₂) of monomeric dG+ | 14.8 hours | pH 7.4, 37°C | |

| Half-life (t₁/₂) of dG+ in single-stranded DNA | 285 hours | pH 7.4, 37°C | |

| Half-life (t₁/₂) of dG+ in double-stranded DNA | 595 hours | pH 7.4, 37°C |

Table 2: Levels of this compound-Induced DNA Adducts and Cross-Links in vitro and in vivo

| Adduct/Cross-link | Level | Sample | Conditions | Reference |

| dG-gx-dC | 6.52 in 10⁵ nucleotides | Calf thymus DNA | 1.0 mM this compound, 37°C, 30 days | |

| dG-gx-dG | 0.80 in 10⁵ nucleotides | Calf thymus DNA | 1.0 mM this compound, 37°C, 30 days | |

| dG-gx-dA | 2.74 in 10⁵ nucleotides | Calf thymus DNA | 1.0 mM this compound, 37°C, 30 days | |

| dG-gx-dC | 2.49 in 10⁸ nucleotides | Human placental DNA | Endogenous levels | |

| dG-gx-dG | 1.26 in 10⁸ nucleotides | Human placental DNA | Endogenous levels | |

| dG-gx-dA | 3.50 in 10⁸ nucleotides | Human placental DNA | Endogenous levels | |

| dG-G | 1.59 ± 0.08 per 10⁶ nucleotides | Human mononuclear leukocytes | Endogenous levels |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound-nucleic acid interactions. Below are outlines of key experimental protocols.

In Vitro Reaction of this compound with DNA and Nucleosides

This protocol describes the general procedure for reacting this compound with DNA or individual nucleosides to generate adducts for further analysis.

Materials:

-

This compound (40% aqueous solution)

-

2'-deoxynucleosides (dG, dA, dC, dT) or DNA (e.g., calf thymus DNA)

-

0.5 M Phosphate buffer (pH 7.4)

-

Reaction vessels

-

Incubator or water bath at 37°C

-

HPLC system for analysis

Procedure:

-

Prepare a solution of the deoxynucleoside or DNA in 0.5 M phosphate buffer (pH 7.4).

-

Add this compound solution to the nucleoside/DNA solution to achieve the desired final concentration (e.g., a 40-fold excess of this compound).

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours to several days), depending on the desired extent of modification.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Upon completion, the reaction mixture can be used for adduct isolation and characterization.

Caption: Workflow for the in vitro reaction of this compound with nucleic acids.

Enzymatic Hydrolysis of this compound-Modified DNA

To analyze this compound-induced DNA modifications at the nucleoside level, the DNA must first be enzymatically digested.

Materials:

-

This compound-modified DNA

-

Nuclease P1

-

Alkaline phosphatase

-

Incubation buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7)

-

Incubator at 37°C

Procedure:

-

Dissolve the this compound-modified DNA in the incubation buffer.

-

Add DNase I and incubate overnight at 37°C.

-

Add phosphodiesterase I and alkaline phosphatase to the mixture.

-

Incubate the reaction mixture at 37°C for an additional period (e.g., overnight) to ensure complete digestion to individual nucleosides.

-

The resulting mixture of modified and unmodified nucleosides is then ready for analysis by methods such as HPLC-MS/MS.

Analysis of this compound Adducts by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of this compound-DNA adducts.

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source

General Procedure:

-

Inject the enzymatically hydrolyzed DNA sample onto the HPLC column.

-

Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

Introduce the eluent into the ESI source of the mass spectrometer.

-

Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode for quantitative analysis of specific adducts or in full scan and product ion scan modes for identification of unknown adducts. For the dG-glyoxal adduct, a common transition monitored is m/z 326 → m/z 210.

Caption: Workflow for the analysis of this compound-DNA adducts by HPLC-MS/MS.

32P-Postlabeling Assay for this compound-dG Adducts

The ³²P-postlabeling assay is an extremely sensitive method for detecting DNA adducts, including those formed by this compound.

Principle: The method involves the enzymatic digestion of DNA to 3'-monophosphate deoxynucleosides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducts are then separated by chromatography and quantified by their radioactivity.

Procedure Outline:

-

DNA Digestion: Digest DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment (Optional but recommended): Use nuclease P1 to dephosphorylate normal nucleotides, enriching the sample for adducts.

-

³²P-Labeling: Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using thin-layer chromatography (TLC) or HPLC.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or scintillation counting.

Biological Consequences of this compound-Nucleic Acid Reactivity

The chemical modifications of nucleic acids by this compound have significant biological consequences. The formation of adducts and cross-links can block DNA replication and transcription, leading to cytotoxicity. Furthermore, the mispairing of modified bases during DNA replication can lead to mutations. This compound-induced mutations are predominantly observed at G:C base pairs, with G:C to T:A transversions being a common outcome. This mutagenic potential links this compound exposure to an increased risk of cancer.

Conclusion

The reactivity of this compound with nucleic acids is a complex process involving the formation of various adducts and cross-links, with guanine being the primary target. These modifications can disrupt normal cellular processes and lead to mutations, highlighting the genotoxic potential of this ubiquitous compound. The analytical methods detailed in this guide provide the necessary tools for researchers to investigate the formation and biological consequences of this compound-induced nucleic acid damage. A thorough understanding of these biochemical interactions is essential for assessing the risks associated with this compound exposure and for the development of potential therapeutic interventions.

References

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrences and Biological Sources of Glyoxal

For Researchers, Scientists, and Drug Development Professionals

Glyoxal, the smallest dicarbonyl, is a highly reactive compound with significant implications for human health and disease. Its presence in the environment, food, and as a product of endogenous metabolic processes makes it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the natural occurrences and biological sources of this compound, with a focus on quantitative data, experimental methodologies for its detection, and its role in cellular signaling pathways.

Natural Occurrences and Dietary Exposure

This compound is widely distributed in the environment and is a common component of many food products. Its formation in food is primarily a result of the Maillard reaction, caramelization, and lipid peroxidation during thermal processing.[1][2]

Quantitative Data on this compound in Food and Beverages

The concentration of this compound in various foodstuffs can vary significantly depending on the processing methods and storage conditions. The following table summarizes quantitative data from multiple studies.

| Food/Beverage Category | Specific Product | This compound Concentration | Reference |

| Fermented Products | Soy Sauce | 5.60–31.71 μg/mL | [3] |

| Wine | 2.1-29.0 mg/L | [4] | |

| Beer | 1.29–6.87 μg/mL | [3] | |

| Yogurt | - | ||

| Processed Foods | French Fries | 2–428 μ g/100 g | |

| Bread | - | ||

| Roasted Coffee | - | ||

| Beverages | Tea | - | |

| Fruit Juices (Apple, Orange) | - |

Note: Direct comparison between studies may be challenging due to variations in analytical methods and sample preparation.

Endogenous Formation and Biological Sources

In addition to dietary intake, this compound is endogenously produced through several metabolic pathways within the human body. This intrinsic production is a significant contributor to the overall this compound load.

The primary pathways of endogenous this compound formation include:

-

Carbohydrate Autoxidation: Glucose and other reducing sugars can undergo autoxidation to form this compound. This process is accelerated in hyperglycemic conditions.

-

Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids is a major source of endogenous this compound.

-

Degradation of Glycated Proteins: The breakdown of proteins that have been modified by sugars (glycated) can release this compound.

-

Ascorbate Autoxidation: The spontaneous oxidation of ascorbic acid (Vitamin C) can also lead to the formation of this compound.

This compound Levels in Biological Samples

The steady-state concentrations of this compound in biological tissues and fluids are tightly regulated by detoxification systems. However, elevated levels are associated with various pathological conditions.

| Biological Matrix | Typical Concentration Range | Pathological Conditions with Elevated Levels | Reference |

| Human Blood Plasma | 100 – 120 nM | Diabetes Mellitus, Alzheimer's Disease | |

| Cells (intracellular) | 0.1 – 1 μM | Oxidative Stress, Hyperglycemia | |

| Cerebrospinal Fluid (CSF) | 5-7 times higher than plasma | Alzheimer's Disease |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in complex biological and food matrices is challenging due to its high reactivity and low concentrations. The most common analytical approaches involve derivatization followed by chromatographic separation and detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for this compound analysis. The general workflow involves:

-

Sample Preparation: Homogenization, extraction, and protein precipitation.

-

Derivatization: Reaction of this compound with a derivatizing agent to form a stable, detectable product. Common agents include:

-

o-Phenylenediamine (OPD)

-

4-Nitro-1,2-phenylenediamine

-

3-Methyl-2-benzothiazolone hydrazone (MBTH)

-

4-Methoxy-o-phenylenediamine (4MPD)

-

-

Chromatographic Separation: Typically using a reversed-phase C18 column.

-

Detection: UV-Vis or fluorescence detection of the derivative.

Detailed Protocol Example (using 4-Nitro-1,2-phenylenediamine):

-

Derivatization: An aqueous sample containing this compound is mixed with a solution of 4-nitro-1,2-phenylenediamine in methanol and an acetic acid-sodium acetate buffer (pH 3). The mixture is heated at 70°C for 20 minutes and then cooled.

-

HPLC Conditions:

-

Column: Zorbax C-18 (4.6 mm × 150 mm i.d.)

-

Mobile Phase: Isocratic elution with methanol-water-acetonitrile (42:56:2 v/v/v)

-

Flow Rate: 0.9 mL/min

-

Detection: Photodiode array detector at 255 nm

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for this compound quantification.

-

Sample Preparation: Similar to HPLC, involving extraction and purification.

-

Derivatization: this compound is converted to a volatile derivative. Common derivatizing agents include:

-

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

2,2,2-Trifluoroethyl hydrazine (TFEH)

-

-

GC Separation: Separation of the derivative on a capillary column (e.g., DB-5MS).

-

MS Detection: Mass spectrometric analysis for identification and quantification.

Detailed Protocol Example (using PFBHA):

-

Derivatization: Plasma samples are reacted with PFBHA.

-

GC-MS Conditions:

-

Injection: A 1-µL aliquot of the derivatized sample is injected.

-

Column: Capillary column (e.g., HP-5MS).

-

Detection: Mass selective detector operated in electron impact mode.

-

Signaling Pathways and Biological Impact

This compound is not merely a metabolic byproduct but also an active signaling molecule that can modulate various cellular processes, often with detrimental effects.

This compound Detoxification: The Glyoxalase System

The primary defense against this compound toxicity is the glyoxalase system, a ubiquitous enzymatic pathway.

Caption: The Glyoxalase pathway for this compound detoxification.

This compound-Induced Cellular Stress and Signaling

Elevated levels of this compound can overwhelm the detoxification capacity, leading to cellular damage through various signaling cascades.

Caption: this compound-induced cellular signaling pathways.

This compound contributes to the formation of Advanced Glycation End-products (AGEs), which can activate the Receptor for AGEs (RAGE). This interaction triggers downstream signaling cascades, including the activation of MAP kinases (p38 and JNK) and the transcription factor NF-κB, leading to oxidative stress, inflammation, and ultimately apoptosis. This compound has also been shown to inhibit the pro-survival AKT/mTOR pathway.

Conclusion

This compound is a pervasive dicarbonyl with significant exposure from both exogenous and endogenous sources. Its role in cellular damage through the formation of AGEs and the activation of stress-related signaling pathways underscores its importance in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound, which is crucial for further research into its biological effects and the development of therapeutic strategies to mitigate its harmful consequences.

References

- 1. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 2. Investigating the molecular mechanisms of this compound-induced cytotoxicity in human embryonic kidney cells: Insights from network toxicology and cell biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of this compound, methylthis compound and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on Glyoxal Hydrates and Oligomers in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal, the smallest dialdehyde, is a compound of significant interest across various scientific disciplines, from atmospheric chemistry to drug development. Its high reactivity and solubility in aqueous media lead to a complex array of hydrates and oligomeric species. Understanding the equilibrium and kinetics of these forms is crucial for predicting its environmental fate, its role in biological systems, and for harnessing its chemical properties in synthesis and formulation. This technical guide provides a comprehensive overview of the behavior of this compound in aqueous solutions, focusing on the formation of its hydrates and oligomers, quantitative data, experimental methodologies for their characterization, and the underlying reaction pathways.

Chemical Equilibria in Aqueous this compound Solutions